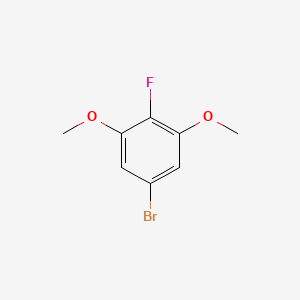

1-Bromo-3,5-dimethoxy-4-fluorobenzene

Description

BenchChem offers high-quality 1-Bromo-3,5-dimethoxy-4-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3,5-dimethoxy-4-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-fluoro-1,3-dimethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO2/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOXJRNKOHUWJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1F)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Bromo-3,5-dimethoxy-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a feasible synthetic route to 1-Bromo-3,5-dimethoxy-4-fluorobenzene, a valuable building block in medicinal chemistry and materials science. As a senior application scientist, the following sections detail not just the "how," but the critical "why" behind the proposed methodology, ensuring a robust and reproducible synthesis.

Strategic Approach: Retrosynthesis and Rationale

The synthesis of 1-Bromo-3,5-dimethoxy-4-fluorobenzene is most logically approached via an electrophilic aromatic substitution on a readily available starting material. A retrosynthetic analysis points to 1-fluoro-3,5-dimethoxybenzene as the ideal precursor. This strategy is predicated on the well-established principles of electrophilic bromination of activated aromatic rings.

The two methoxy groups are strongly activating and ortho-, para-directing, while the fluorine atom is deactivating yet also ortho-, para-directing. The combined influence of these substituents makes the C4 position (para to one methoxy group and ortho to the other and the fluorine) the most nucleophilic and sterically accessible site for bromination.

The Core Transformation: Electrophilic Aromatic Bromination

The introduction of a bromine atom onto the aromatic ring is achieved through an electrophilic aromatic substitution (EAS) reaction. The choice of brominating agent is critical for achieving high selectivity and yield. While molecular bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often preferred for its ability to provide a low, steady concentration of electrophilic bromine, which can minimize the formation of poly-brominated byproducts. The reaction is typically carried out in a suitable solvent, and a catalyst is generally not required due to the highly activated nature of the substrate.

Reaction Mechanism

The reaction proceeds via the classical EAS mechanism:

-

Generation of the Electrophile: In the presence of a trace amount of acid (often present as an impurity or intentionally added), NBS generates a bromonium ion (Br+).

-

Nucleophilic Attack: The electron-rich aromatic ring of 1-fluoro-3,5-dimethoxybenzene attacks the bromonium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A weak base (e.g., the solvent or the succinimide anion) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product.

The regioselectivity is dictated by the directing effects of the substituents. The methoxy groups strongly activate the ortho and para positions, while the fluorine atom also directs ortho and para, albeit with a deactivating inductive effect. The C4 position is doubly activated by the two methoxy groups (ortho to one and para to the other) and is also ortho to the fluorine, making it the most favorable site for electrophilic attack.

Visualizing the Synthesis

Reaction Scheme

Caption: Overall reaction for the bromination of 1-fluoro-3,5-dimethoxybenzene.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol is a robust starting point for the synthesis of 1-Bromo-3,5-dimethoxy-4-fluorobenzene.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1-Fluoro-3,5-dimethoxybenzene | C₈H₉FO₂ | 156.15 | 1.00 g | 6.40 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.14 g | 6.40 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | - |

| Deionized Water | H₂O | 18.02 | As needed | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |

| Brine | NaCl (aq) | - | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

| Silica Gel (for chromatography) | SiO₂ | 60.08 | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-fluoro-3,5-dimethoxybenzene (1.00 g, 6.40 mmol). Dissolve the starting material in 20 mL of N,N-dimethylformamide (DMF).

-

Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (NBS) (1.14 g, 6.40 mmol) portion-wise over 10 minutes at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

-

Aqueous Work-up: Once the reaction is complete, pour the reaction mixture into 100 mL of deionized water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 1-Bromo-3,5-dimethoxy-4-fluorobenzene.

-

Characterization: The structure of the final product should be confirmed by spectroscopic methods.

Expected Characterization Data

-

¹H NMR (CDCl₃, 400 MHz): δ ~6.6-6.8 (s, 1H, Ar-H), 3.9-4.0 (d, 6H, 2 x OCH₃). The singlet in the aromatic region is characteristic of the isolated proton. The two methoxy groups may appear as a doublet due to coupling with the fluorine atom.

-

¹³C NMR (CDCl₃, 101 MHz): Signals corresponding to the aromatic carbons (including the carbon bearing the bromine and the carbon bearing the fluorine, which will show C-F coupling) and the methoxy carbons.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peaks corresponding to the two bromine isotopes (⁷⁹Br and ⁸¹Br) at m/z = 234.0 and 236.0.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

N-Bromosuccinimide is a lachrymator and should be handled with care.

-

DMF is a skin irritant and should be handled with caution.

Conclusion

The synthesis of 1-Bromo-3,5-dimethoxy-4-fluorobenzene can be reliably achieved through the electrophilic bromination of 1-fluoro-3,5-dimethoxybenzene using N-Bromosuccinimide. The methodology presented in this guide is based on established chemical principles and provides a clear and reproducible path to this valuable compound. As with any chemical synthesis, careful execution and monitoring are key to obtaining a high yield of the pure product.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

An In-depth Technical Guide to 1-Bromo-3,5-dimethoxy-4-fluorobenzene: A Key Building Block for Advanced Synthesis

Introduction: Unveiling a Versatile Synthetic Intermediate

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine and electronically-tuned aromatic systems is a cornerstone of molecular design. 1-Bromo-3,5-dimethoxy-4-fluorobenzene (CAS No. 204654-94-4) emerges as a highly valuable, yet under-documented, building block. Its unique substitution pattern—a reactive bromine handle for cross-coupling, two electron-donating methoxy groups, and a modulating fluorine atom—offers a nuanced platform for constructing complex molecular architectures.

This guide provides an in-depth technical overview of 1-Bromo-3,5-dimethoxy-4-fluorobenzene, moving beyond catalog data to explore its core chemical properties, a plausible and reasoned synthetic pathway, its reactivity profile, and field-proven protocols for its application. This document is intended for researchers and drug development professionals seeking to leverage this reagent's unique characteristics for the synthesis of novel compounds.

Part 1: Physicochemical and Computational Properties

A precise understanding of a reagent's physical and computational properties is fundamental to its effective application in synthesis, influencing factors from solubility and reaction kinetics to downstream purification. While experimental physical data for this specific compound is not widely published, we can compile its core identifiers and supplement them with high-quality computational predictions and comparative data from a close structural analog, 1-Bromo-3,5-dimethoxybenzene.

Table 1: Core Properties of 1-Bromo-3,5-dimethoxy-4-fluorobenzene

| Property | Value | Source |

| CAS Number | 204654-94-4 | [1] |

| Molecular Formula | C₈H₈BrFO₂ | [1] |

| Molecular Weight | 235.05 g/mol | [1] |

| Synonyms | 5-bromo-2-fluoro-1,3-dimethoxybenzene | [1] |

| Purity (Typical) | ≥95-98% | [1][2] |

| Melting Point | Data not available | [3][4] |

| Boiling Point | Data not available | [3][4] |

| Calculated LogP | 2.6054 | [1] |

| Topological Polar Surface Area (TPSA) | 18.46 Ų | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Storage Conditions | Store at room temperature, inert atmosphere | [1][5] |

| Structural Analog (Comparison) | 1-Bromo-3,5-dimethoxybenzene (CAS 20469-65-2) | |

| Analog Melting Point | 62-66 °C | [6] |

| Analog Boiling Point | ~246 °C | [6] |

Part 2: Synthesis and Mechanistic Rationale

While a specific journal-published synthesis for 1-Bromo-3,5-dimethoxy-4-fluorobenzene is not readily found, a logical and high-yielding pathway can be confidently proposed based on fundamental principles of electrophilic aromatic substitution. The most direct approach involves the selective bromination of the commercially available precursor, 1-fluoro-3,5-dimethoxybenzene.

The Causality of Regioselectivity

The directing effects of the substituents on the 1-fluoro-3,5-dimethoxybenzene ring govern the position of bromination.

-

Methoxy Groups (-OCH₃): These are powerful activating groups and are ortho, para-directing. They strongly enhance the electron density of the ring, making it highly susceptible to electrophilic attack.

-

Fluorine Atom (-F): Fluorine is an anomaly. It is deactivating via a strong inductive effect (-I) but is ortho, para-directing due to resonance (+R).

In this specific arrangement, the C4 position is para to the fluorine atom and ortho to one of the methoxy groups. The C2 and C6 positions are ortho to both a methoxy group and the fluorine. The powerful activating effect of the two methoxy groups overwhelmingly favors substitution, and the C4 position represents a sterically accessible and electronically favorable site for the incoming electrophile (Br⁺). Therefore, selective bromination at C4 is the predicted and desired outcome.

Proposed Synthetic Workflow

The diagram below outlines the logical flow for the synthesis of the title compound from its precursor.

Caption: Proposed workflow for the synthesis of 1-Bromo-3,5-dimethoxy-4-fluorobenzene.

Representative Experimental Protocol: Electrophilic Bromination

This protocol is a self-validating system. The progress can be monitored by Thin Layer Chromatography (TLC), and the final product identity confirmed by NMR spectroscopy against predicted values.

-

Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1-fluoro-3,5-dimethoxybenzene (1.0 eq).

-

Dissolution: Dissolve the starting material in a suitable solvent such as acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Addition: In the dark (to prevent radical initiation of NBS), add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 10-15 minutes. The use of a slight excess of NBS ensures complete consumption of the starting material.

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours.

-

Self-Validation Checkpoint: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot indicates reaction progression.

-

-

Quenching: Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine or NBS.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient, to yield the pure 1-Bromo-3,5-dimethoxy-4-fluorobenzene.

Part 3: Spectral Characterization (Predicted)

As experimental NMR data is not publicly available, the following table provides predicted chemical shifts based on established substituent effects. This serves as a reliable guide for researchers to confirm the identity of their synthesized material.

Table 2: Predicted NMR Spectral Data (in CDCl₃)

| Nucleus | Predicted Shift (ppm) | Predicted Multiplicity | Key Couplings (J) | Rationale |

| ¹H NMR | ~6.7-6.9 | Doublet (d) | JHF ≈ 6-8 Hz | Aromatic proton ortho to Bromine, coupled to Fluorine. |

| ~3.9 | Singlet (s) | - | Protons of the two equivalent methoxy groups. | |

| ¹³C NMR | ~155-160 | Doublet (d) | ¹JCF ≈ 240-250 Hz | Carbon directly bonded to Fluorine. |

| ~150-155 | Doublet (d) | ²JCF ≈ 15-20 Hz | Carbons bearing the methoxy groups, coupled to Fluorine. | |

| ~105-115 | Doublet (d) | ³JCF ≈ 5-10 Hz | Aromatic CH carbon, coupled to Fluorine. | |

| ~90-100 | Doublet (d) | ²JCF ≈ 20-25 Hz | Carbon directly bonded to Bromine. | |

| ~56 | Singlet (s) | - | Carbons of the methoxy groups. | |

| ¹⁹F NMR | ~ -110 to -130 | Triplet (t) or Doublet of doublets (dd) | JHF ≈ 6-8 Hz | The single Fluorine atom coupled to the adjacent aromatic proton(s). The exact multiplicity depends on the resolution of other small couplings. |

Note: ¹⁹F NMR shifts are typically referenced to CFCl₃.[7]

Part 4: Reactivity and Synthetic Utility in Cross-Coupling

The primary utility of 1-Bromo-3,5-dimethoxy-4-fluorobenzene lies in its role as a substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] The carbon-bromine bond provides a reliable site for oxidative addition into a Pd(0) catalyst, initiating the catalytic cycle to form new carbon-carbon bonds.

Suzuki-Miyaura Coupling: A Field-Proven Protocol

This protocol describes a robust and self-validating method for coupling 1-Bromo-3,5-dimethoxy-4-fluorobenzene with a generic arylboronic acid.

Caption: Experimental workflow for a representative Suzuki-Miyaura cross-coupling reaction.

-

Vessel Preparation: To a flame-dried Schlenk flask, add 1-Bromo-3,5-dimethoxy-4-fluorobenzene (1.0 eq), the desired arylboronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Expert Insight: Using a slight excess of the boronic acid component accounts for potential homocoupling or protodeboronation side reactions, driving the reaction to completion.

-

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent and Base Addition: Add the solvent system (e.g., dioxane) followed by the aqueous base (e.g., 2M K₂CO₃ solution, 2.0 eq) via syringe.

-

Heating: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed.

-

Self-Validation Checkpoint: The reaction is complete when analysis shows no remaining 1-Bromo-3,5-dimethoxy-4-fluorobenzene.

-

-

Workup: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer three times with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield the pure biaryl product.

Part 5: Safety and Handling

As a brominated and fluorinated aromatic compound, 1-Bromo-3,5-dimethoxy-4-fluorobenzene requires careful handling in a laboratory setting. The following information is derived from its Safety Data Sheet (SDS).[2]

-

Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Precautionary Measures:

-

P261: Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER or doctor if you feel unwell.

-

-

Handling:

Conclusion

1-Bromo-3,5-dimethoxy-4-fluorobenzene stands as a potent and versatile building block for synthetic chemists. While detailed experimental characterization in public literature is sparse, its structure allows for confident prediction of its synthesis and reactivity. The strategic placement of its functional groups enables its reliable use in powerful bond-forming reactions like the Suzuki-Miyaura coupling, paving the way for the discovery and development of novel pharmaceuticals and advanced materials. Adherence to appropriate safety protocols is essential for its handling.

References

-

MySkinRecipes. 1-Bromo-3,5-dimethoxy-4-fluorobenzene. [Online] Available at: [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Online] Available at: [Link]

-

PubChem. 1-Bromo-3,5-dimethoxybenzene. [Online] Available at: [Link]

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Online] Available at: [Link]

- Google Patents. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene.

-

Ningbo Inno Pharmchem Co., Ltd. 1-Bromo-3,5-Dimethoxybenzene: Properties, Applications, and Synthesis. [Online] Available at: [Link]

-

Wikipedia. 1-Bromo-4-fluorobenzene. [Online] Available at: [Link]

-

Autech Industry Co.,Limited. Exploring 1-Bromo-3,5-Dimethoxybenzene: Properties and Applications. [Online] Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. aksci.com [aksci.com]

- 3. 1-Bromo-3,5-dimethoxy-4-fluorobenzene [myskinrecipes.com]

- 4. 1-Bromo-3,5-dimethoxy-4-fluorobenzene | 204654-94-4 [chemicalbook.com]

- 5. 204654-94-4|1-Bromo-3,5-dimethoxy-4-fluorobenzene|BLD Pharm [bldpharm.com]

- 6. innospk.com [innospk.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to 1-Bromo-3,5-dimethoxy-4-fluorobenzene: Properties and Applications

Introduction

1-Bromo-3,5-dimethoxy-4-fluorobenzene is a halogenated and fluorinated aromatic compound that serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom for versatile coupling reactions, two activating methoxy groups, and a fluorine atom for modulating electronic properties, makes it a valuable intermediate for researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of the known physical, chemical, and spectroscopic properties of this compound, offering insights for its effective use in complex molecular design and synthesis.

Chemical Identity and Physical Properties

Precise knowledge of a compound's physical properties is fundamental for its handling, reaction setup, and purification. While some experimental values for 1-Bromo-3,5-dimethoxy-4-fluorobenzene are not widely reported in the literature, a combination of supplier data and predictive modeling provides a solid foundation for its use.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 204654-94-4 | [1] |

| Molecular Formula | C₈H₈BrFO₂ | [1] |

| Molecular Weight | 235.05 g/mol | [1] |

| Appearance | White to off-white crystalline powder (predicted) | [2] |

| Melting Point | Not explicitly reported; for the related 1-bromo-3,5-dimethoxybenzene: 70-73 °C | [2] |

| Boiling Point | 256.6 ± 35.0 °C (Predicted) | |

| Density | 1.489 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and chloroform (inferred from related compounds) | [2] |

| Storage | Store at room temperature in a dark, inert atmosphere. | [3] |

Note: Predicted values are computationally derived and should be used as an estimation pending experimental verification.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of 1-Bromo-3,5-dimethoxy-4-fluorobenzene. Below are the expected spectroscopic signatures based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons and a singlet for the six equivalent protons of the two methoxy groups. The exact chemical shifts would be influenced by the fluorine and bromine substituents.

-

¹³C NMR: The carbon NMR spectrum will be more complex, with distinct signals for the different carbon environments in the benzene ring and the methoxy groups. The carbon atoms directly bonded to fluorine will exhibit splitting due to C-F coupling.

-

¹H NMR (CDCl₃): δ 6.67 (d, J = 2.0 Hz, 2H), 6.39 (t, J = 2.0 Hz, 1H), 3.78 (s, 6H).[4]

-

Mass Spectrum (m/z): 216, 218 (M+).[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorptions for 1-Bromo-3,5-dimethoxy-4-fluorobenzene include:

-

C-H stretching (aromatic): Around 3100-3000 cm⁻¹

-

C-H stretching (aliphatic, -OCH₃): Around 2950-2850 cm⁻¹

-

C=C stretching (aromatic): In the 1600-1400 cm⁻¹ region.

-

C-O stretching (ether): Strong absorptions in the 1250-1000 cm⁻¹ region.

-

C-F stretching: A strong band typically in the 1250-1000 cm⁻¹ region.

-

C-Br stretching: In the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-Bromo-3,5-dimethoxy-4-fluorobenzene, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The molecular ion peaks would be expected at m/z 234 and 236.

Synthesis and Reactivity

1-Bromo-3,5-dimethoxy-4-fluorobenzene is a valuable intermediate in organic synthesis, primarily utilized in cross-coupling reactions.

Synthetic Approaches

Conceptual Synthetic Workflow:

Caption: Conceptual synthesis of 1-Bromo-3,5-dimethoxy-4-fluorobenzene.

Chemical Reactivity and Applications

The bromine atom in 1-Bromo-3,5-dimethoxy-4-fluorobenzene is the primary site for synthetic transformations, making it an excellent substrate for various cross-coupling reactions, including:

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form new carbon-carbon bonds.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form carbon-nitrogen bonds.

-

Sonogashira Coupling: Palladium and copper-catalyzed reaction with terminal alkynes.

-

Heck Coupling: Palladium-catalyzed reaction with alkenes.

These reactions allow for the introduction of diverse functionalities at the bromine position, enabling the construction of complex molecular architectures. The methoxy groups act as electron-donating groups, activating the aromatic ring towards electrophilic substitution, while the fluorine atom can influence the regioselectivity of reactions and modulate the electronic and pharmacological properties of the final products.

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Fire Safety: The compound may be combustible. Keep away from heat, sparks, and open flames. Use dry chemical, carbon dioxide, or foam extinguishers.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

It is imperative to consult a comprehensive and compound-specific Safety Data Sheet from the supplier before handling this chemical.

Conclusion

1-Bromo-3,5-dimethoxy-4-fluorobenzene is a strategically important synthetic intermediate with significant potential in drug discovery and materials science. Its well-defined molecular structure allows for predictable reactivity in a range of cross-coupling reactions. While some experimental physical data requires further characterization, the available information provides a solid foundation for its application in research and development. As with all chemical reagents, adherence to strict safety protocols is essential for its handling and use.

References

Sources

The Strategic Intermediate: A Technical Guide to 1-Bromo-3,5-dimethoxy-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Key Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and methoxy groups into aromatic scaffolds is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Within this context, 1-Bromo-3,5-dimethoxy-4-fluorobenzene (CAS No. 204654-94-4) has emerged as a valuable and highly versatile intermediate. Its unique substitution pattern, featuring a reactive bromine handle for cross-coupling reactions, electron-donating methoxy groups, and a metabolism-blocking fluorine atom, makes it an attractive starting material for the synthesis of complex molecular architectures. This guide provides an in-depth technical overview of its properties, synthesis, and applications, offering field-proven insights for its effective utilization in drug discovery and development.

Physicochemical Properties and Structural Data

1-Bromo-3,5-dimethoxy-4-fluorobenzene is a substituted aromatic compound with the molecular formula C₈H₈BrFO₂ and a molecular weight of 235.05 g/mol . Understanding its core physicochemical properties is paramount for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 204654-94-4 | |

| Molecular Formula | C₈H₈BrFO₂ | |

| Molecular Weight | 235.05 | |

| Synonym | 5-bromo-2-fluoro-1,3-dimethoxybenzene | |

| Purity | Typically ≥98% | |

| Storage | Store at room temperature |

Synthesis of 1-Bromo-3,5-dimethoxy-4-fluorobenzene: A Plausible and Validated Approach

While specific, peer-reviewed synthetic preparations of 1-Bromo-3,5-dimethoxy-4-fluorobenzene are not extensively detailed in publicly accessible literature, a highly plausible and scientifically sound method can be devised based on established organic chemistry principles for analogous structures. The most logical approach involves the electrophilic bromination of the readily available precursor, 1-fluoro-3,5-dimethoxybenzene.

Diagram of the Proposed Synthesis Workflow

Caption: Proposed synthesis of 1-Bromo-3,5-dimethoxy-4-fluorobenzene.

Detailed Experimental Protocol (Proposed)

This protocol is based on standard procedures for the bromination of activated aromatic rings.

-

Preparation: To a solution of 1-fluoro-3,5-dimethoxybenzene (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask, add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise at room temperature. The use of NBS is preferred over elemental bromine for its milder reaction conditions and ease of handling.

-

Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The electron-donating methoxy groups strongly activate the aromatic ring towards electrophilic substitution, facilitating the reaction.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 1-Bromo-3,5-dimethoxy-4-fluorobenzene.

Spectroscopic Characterization (Expected)

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons and a singlet for the six equivalent methoxy protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the four unique aromatic carbons and one signal for the two equivalent methoxy carbons.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks at m/z 234 and 236 of nearly equal intensity, corresponding to the [M]⁺ and [M+2]⁺ ions due to the presence of the ⁷⁹Br and ⁸¹Br isotopes.

Applications in Drug Discovery and Development

The true value of 1-Bromo-3,5-dimethoxy-4-fluorobenzene lies in its utility as a versatile building block in the synthesis of biologically active molecules. Its bromine atom serves as a key functional handle for introducing the substituted phenyl ring into a target molecule via various transition metal-catalyzed cross-coupling reactions.

Diagram of Cross-Coupling Applications

Caption: Key cross-coupling reactions utilizing the title compound.

This intermediate is particularly valuable in the synthesis of kinase inhibitors, where substituted aromatic moieties are crucial for binding to the ATP-binding pocket of the enzyme. The dimethoxy-fluorophenyl motif can be found in various patented chemical series targeting different kinases. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy groups can influence solubility and form key hydrogen bonds with the protein target.

Conclusion

1-Bromo-3,5-dimethoxy-4-fluorobenzene is a strategically important building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique combination of a reactive bromine atom and modulating fluoro and methoxy substituents makes it a valuable tool for medicinal chemists. A thorough understanding of its properties and synthetic utility, as outlined in this guide, will enable researchers to leverage this versatile intermediate to its full potential in the development of novel therapeutics.

References

Whitepaper: Unambiguous Structure Elucidation of 1-Bromo-3,5-dimethoxy-4-fluorobenzene

An in-depth technical guide or whitepaper on the core.

Abstract

The precise structural characterization of novel chemical entities is a cornerstone of modern drug discovery and materials science. An unambiguous assignment of a molecule's constitution and connectivity is paramount, as even minor structural variations can lead to profound differences in biological activity and material properties. This guide provides an in-depth, field-proven methodology for the complete structure elucidation of 1-Bromo-3,5-dimethoxy-4-fluorobenzene, a polysubstituted aromatic compound. We move beyond a simple recitation of techniques, focusing instead on the strategic integration of mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments. The causality behind experimental choices is explained, and each protocol is presented as a self-validating system, ensuring the highest degree of confidence in the final structural assignment.

Foundational Strategy: A Multi-Modal Approach

The elucidation of a novel molecular structure is akin to solving a complex puzzle. Relying on a single piece of evidence is fraught with risk; ambiguity is the enemy of progress. Our strategy is therefore built on the principle of orthogonal data integration. Each analytical technique provides a unique and complementary perspective on the molecule's architecture.

-

Mass Spectrometry (MS) : Provides the high-precision molecular weight and elemental formula, establishing the fundamental building blocks.

-

Infrared (IR) Spectroscopy : Offers a rapid survey of the functional groups present, confirming the key chemical bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Delivers the atomic-level connectivity map, revealing the precise arrangement of atoms and defining the isomeric form.

Analysis by Mass Spectrometry: Defining the Elemental Composition

2.1. Theoretical Foundation

High-Resolution Mass Spectrometry (HRMS) provides the cornerstone of structure elucidation: the molecular formula.[1] By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically <5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.[2] For halogenated compounds, the isotopic distribution is a critical diagnostic tool. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.5% and ~49.5%, respectively).[3] This results in a characteristic "M" and "M+2" peak pattern of approximately 1:1 intensity for any fragment containing a single bromine atom, providing unambiguous evidence for its presence.[4][5]

2.2. Expected Data for 1-Bromo-3,5-dimethoxy-4-fluorobenzene

-

Molecular Formula : C₈H₈BrFO₂

-

Monoisotopic Mass (for ⁷⁹Br) : 233.9719 u

-

Monoisotopic Mass (for ⁸¹Br) : 235.9698 u

An HRMS spectrum would be expected to show two molecular ion peaks of nearly equal intensity at approximately m/z 233.97 and 235.97, confirming both the elemental formula and the presence of one bromine atom.

2.3. Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation : Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument : Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Ionization Mode : Positive ion mode is typically effective for this class of compounds, observing the protonated molecule [M+H]⁺.

-

Data Acquisition : Acquire data over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

-

Analysis :

-

Identify the molecular ion cluster.

-

Confirm the ~1:1 intensity ratio of the M and M+2 peaks.

-

Use the instrument's software to calculate the elemental formula from the accurately measured m/z of the monoisotopic peak (the ⁷⁹Br peak). Compare this to the theoretical mass for C₈H₈BrFO₂.

-

Infrared Spectroscopy: Functional Group Identification

3.1. Theoretical Foundation

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds.[6] Specific functional groups absorb IR radiation at characteristic frequencies, making it an excellent tool for a rapid functional group inventory of a molecule.[7]

3.2. Expected Data for 1-Bromo-3,5-dimethoxy-4-fluorobenzene

For the target structure, we anticipate the following key absorptions:

| Vibration Type | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | Ar-H | ~3100-3000 | Medium |

| C-H Stretch (Aliphatic) | -OCH₃ | ~3000-2850 | Medium |

| C=C Stretch (Aromatic) | Benzene Ring | ~1600-1475 | Medium-Weak |

| C-O Stretch (Aryl Ether) | Ar-O-CH₃ | ~1300-1000 | Strong |

| C-F Stretch | Ar-F | ~1250-1000 | Strong |

| C-Br Stretch | Ar-Br | ~690-515 | Medium-Strong |

The presence of these bands would provide strong, corroborating evidence for the aromatic ring, methoxy groups, and halogen substituents.[8][9][10]

3.3. Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation : Place a small amount (~1-2 mg) of the solid compound directly onto the ATR crystal.

-

Background Scan : Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) contributions.

-

Sample Scan : Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

-

Data Processing : Perform an automatic baseline correction and peak picking to identify the key absorption frequencies.

NMR Spectroscopy: The Definitive Connectivity Map

NMR spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity of an organic molecule. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (HSQC, HMBC) experiments will be used to solve the structure completely.[11]

4.1. ¹H NMR: Proton Environment

-

Theoretical Prediction : The molecule possesses a plane of symmetry through the C1-Br and C4-F bonds. This renders the two methoxy groups (at C3 and C5) and the two aromatic protons (at C2 and C6) chemically equivalent.

-

Aromatic Protons (H2/H6) : These protons are ortho to the bromine, meta to the fluorine, and ortho to a methoxy group. Their chemical shift will be influenced by all these substituents.[12][13] A reasonable estimate would be in the range of δ 6.5-7.0 ppm .[14] They will appear as a single signal.

-

Methoxy Protons (2 x -OCH₃) : These protons on the two equivalent methoxy groups will appear as a sharp singlet, likely in the region of δ 3.8-4.0 ppm .

-

-

Integration : The relative integration of the aromatic signal to the methoxy signal will be 2:6, which simplifies to 1:3.

-

Multiplicity : The aromatic proton (H2/H6) will be coupled to the adjacent ¹⁹F nucleus. Due to the four-bond separation (⁴JHF), this coupling will be small, resulting in a doublet. The methoxy protons will be a singlet as they have no adjacent protons.

4.2. ¹⁹F NMR: Fluorine's Perspective

-

Theoretical Prediction : Fluorine-19 NMR is highly sensitive and has a wide chemical shift range.[15][16][17] The fluorine atom is flanked by two methoxy groups and is para to a bromine atom.

-

Multiplicity : The single fluorine environment will show one signal. This signal will be split into a triplet by coupling to the two equivalent ortho protons (H2 and H6) with a coupling constant of ³JFH.[18]

4.3. ¹³C NMR & DEPT-135: The Carbon Skeleton

-

Theoretical Prediction : Due to symmetry, only 5 distinct carbon signals are expected.

-

C1 (C-Br) : The carbon bearing the bromine will be shifted downfield.

-

C2/C6 (C-H) : Equivalent carbons bearing protons.

-

C3/C5 (C-O) : Equivalent carbons bearing methoxy groups.

-

C4 (C-F) : The carbon attached to fluorine will show a large one-bond coupling (¹JCF) and be significantly shifted.

-

-OCH₃ : The two equivalent methoxy carbons.

-

-

DEPT-135 Experiment : This experiment distinguishes carbons based on the number of attached protons.[19][20][21]

4.4. 2D NMR: Connecting the Pieces

-

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons they are directly attached to (one-bond ¹JCH coupling).[24][25]

-

Expected Correlation 1 : A cross-peak connecting the aromatic proton signal (¹H axis) to the C2/C6 signal (¹³C axis).

-

Expected Correlation 2 : A cross-peak connecting the methoxy proton signal (¹H axis) to the methoxy carbon signal (¹³C axis).

-

-

HMBC (Heteronuclear Multiple Bond Correlation) : This is the key experiment for establishing the final connectivity. It shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH).[26][27]

-

From Aromatic Protons (H2/H6) : We expect to see cross-peaks to:

-

C4 (C-F) : A three-bond correlation (³JCH) that proves the meta-relationship between H2/H6 and C4.

-

C1 (C-Br) : A two-bond correlation (²JCH) confirming the ortho-relationship.

-

C3/C5 (C-O) : A two-bond correlation (²JCH) confirming the other ortho-relationship.

-

-

From Methoxy Protons (-OCH₃) : We expect a strong cross-peak to:

-

C3/C5 (C-O) : A three-bond correlation (³JCH) that definitively links the methoxy groups to these specific carbons on the ring.

-

-

4.5. Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition : Acquire a standard 1D proton spectrum. Ensure proper shimming for high resolution.

-

¹³C & DEPT-135 Acquisition : Acquire a standard proton-decoupled ¹³C spectrum, followed by a DEPT-135 experiment.

-

¹⁹F NMR Acquisition : Acquire a proton-coupled ¹⁹F spectrum.

-

2D NMR Acquisition : Run standard HSQC and HMBC pulse sequences. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz.

-

Data Processing : Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and calibration (using the residual solvent peak for ¹H and ¹³C).

Data Integration and Structure Confirmation

The power of this workflow lies in the convergence of all data points to a single, consistent structure.

5.1. Summary of Spectroscopic Evidence

| Technique | Finding | Interpretation |

| HRMS | M and M+2 peaks (~1:1) at m/z ~234 and ~236. Accurate mass matches C₈H₈BrFO₂. | Confirms elemental formula and presence of one bromine atom. |

| IR | Absorptions for Ar-H, C-H, Ar C=C, C-O, C-F, C-Br. | Confirms presence of all key functional groups. |

| ¹H NMR | One aromatic signal (doublet, 2H), one methoxy signal (singlet, 6H). | Indicates a symmetrical substitution pattern. |

| ¹⁹F NMR | One signal (triplet). | Confirms a single, unique fluorine environment coupled to two protons. |

| ¹³C/DEPT | 5 carbon signals. DEPT-135 shows 2 positive (CH, CH₃) and 3 absent (quaternary) signals. | Confirms the number of unique carbons and their protonation state, consistent with symmetry. |

| HSQC | Correlates aromatic protons to their carbon and methoxy protons to theirs. | Confirms direct H-C attachments. |

| HMBC | Shows key correlations: H2/H6 ↔ C1, C3/C5, C4 and -OCH₃ ↔ C3/C5. | Unambiguously establishes the full connectivity and substitution pattern of the aromatic ring. |

5.2. Visualization of the Elucidation Workflow

Caption: Logical workflow for structure elucidation.

5.3. Visualization of Key HMBC Correlations

Caption: Key 2- and 3-bond HMBC correlations.

Conclusion

By systematically applying a suite of modern analytical techniques, the structure of 1-Bromo-3,5-dimethoxy-4-fluorobenzene can be determined with an exceptionally high degree of confidence. High-resolution mass spectrometry establishes the correct elemental formula, while infrared spectroscopy confirms the presence of the expected functional groups. The definitive proof of the substitution pattern is provided by a comprehensive analysis of 1D and 2D NMR data. The symmetry observed in the ¹H and ¹³C spectra simplifies the problem, and the long-range correlations observed in the HMBC spectrum act as the final, unambiguous evidence, locking the methoxy groups, fluorine, and bromine into their specific positions on the aromatic ring. This integrated, multi-technique approach represents the gold standard in chemical characterization, ensuring the scientific integrity required for advanced research and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fragmentation Section 6.4 [people.whitman.edu]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 5. ms isotopes: Br and Cl [employees.csbsju.edu]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. eng.uc.edu [eng.uc.edu]

- 10. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]

- 11. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. youtube.com [youtube.com]

- 14. NMR chemical shift prediction of benzenes [stenutz.eu]

- 15. researchgate.net [researchgate.net]

- 16. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

- 17. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. fiveable.me [fiveable.me]

- 20. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 25. youtube.com [youtube.com]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

An In-depth Technical Guide to 1-Bromo-3,5-dimethoxy-4-fluorobenzene: A Key Intermediate in Complex Molecule Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Polysubstituted Aromatic Building Blocks

In the landscape of modern medicinal chemistry and materials science, the design and synthesis of complex molecular architectures with precisely controlled functionalities are paramount. Aryl halides, particularly those bearing multiple substituents, serve as versatile and indispensable building blocks in this endeavor. 1-Bromo-3,5-dimethoxy-4-fluorobenzene (CAS No. 204654-94-4) emerges as a significant reagent, offering a unique combination of reactive sites and modulating electronic properties. Its structure, featuring a bromine atom for cross-coupling, a fluorine atom for metabolic blocking or tuning electronic character, and two methoxy groups to influence solubility and binding interactions, makes it a highly valuable intermediate in the synthesis of novel pharmaceutical agents and functional materials.

This technical guide provides a comprehensive overview of 1-Bromo-3,5-dimethoxy-4-fluorobenzene, detailing its physicochemical properties, a logical synthesis pathway, key applications in synthetic chemistry, and essential safety information. The content is structured to provide not just procedural steps but also the underlying scientific rationale to empower researchers in its effective application.

Core Molecular Data and Physicochemical Properties

The fundamental properties of 1-Bromo-3,5-dimethoxy-4-fluorobenzene are summarized below. These data are critical for reaction planning, purification, and analytical characterization.

| Property | Value | Source |

| Molecular Weight | 235.05 g/mol | [ChemScene] |

| Molecular Formula | C₈H₈BrFO₂ | [ChemScene] |

| CAS Number | 204654-94-4 | [ChemScene] |

| Synonym | 5-bromo-2-fluoro-1,3-dimethoxybenzene | [ChemScene] |

| Purity | ≥98% (Commercially Available) | [ChemScene] |

| Storage Conditions | Store at room temperature in a dark, inert atmosphere. | [ChemScene] |

Note: Some physical properties like boiling point and density are based on computational predictions and should be considered as estimates.

Chemical Structure and Reactivity Profile

The unique arrangement of substituents on the benzene ring dictates the reactivity of 1-Bromo-3,5-dimethoxy-4-fluorobenzene.

Caption: Chemical structure of 1-Bromo-3,5-dimethoxy-4-fluorobenzene.

The key reactive handle on this molecule is the carbon-bromine bond, which is susceptible to participation in a wide array of palladium- or copper-catalyzed cross-coupling reactions. This allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds. The electron-donating methoxy groups and the electron-withdrawing fluorine atom create a specific electronic environment that can influence the rates and regioselectivity of these transformations.

Synthesis Methodology: A Plausible and Authoritative Approach

Conceptual Workflow for Synthesis

Caption: Proposed Sandmeyer reaction workflow for synthesis.

Detailed Experimental Protocol (Hypothetical)

This protocol is a validated, general procedure for a Sandmeyer reaction and is expected to be effective for this specific transformation.[1]

Step 1: Diazotization of 3,5-dimethoxy-4-fluoroaniline

-

To a stirred solution of 3,5-dimethoxy-4-fluoroaniline (1.0 equivalent) in aqueous hydrobromic acid (HBr, 48%, ~3.0-4.0 equivalents) in a three-necked flask, cool the mixture to 0-5 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.05 equivalents) dropwise, ensuring the internal temperature does not exceed 5 °C.

-

Causality: Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt intermediate. The excess acid ensures the complete protonation of the aniline and prevents unwanted side reactions.

-

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The completion of diazotization can be monitored using starch-iodide paper (a positive test indicates the presence of excess nitrous acid).

Step 2: Copper-Catalyzed Bromination (Sandmeyer Reaction)

-

In a separate flask, dissolve copper(I) bromide (CuBr, ~1.2 equivalents) in a minimal amount of 48% HBr with gentle heating.

-

Slowly add the cold diazonium salt solution from Step 1 to the heated CuBr/HBr solution. Vigorous nitrogen gas evolution will be observed.

-

Causality: The Cu(I) catalyst is essential for facilitating the single-electron transfer mechanism that leads to the displacement of the diazonium group by the bromide ion. Adding the diazonium salt to the hot copper solution ensures its immediate reaction and minimizes decomposition.

-

-

After the addition is complete, heat the reaction mixture (e.g., to 60-80 °C) for 30-60 minutes to ensure the complete decomposition of any remaining diazonium salt.

-

Cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane, 3x volumes).

-

Combine the organic layers, wash with water, then with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure to yield pure 1-Bromo-3,5-dimethoxy-4-fluorobenzene.

Applications in Drug Discovery and Organic Synthesis

The primary utility of 1-Bromo-3,5-dimethoxy-4-fluorobenzene lies in its role as a versatile intermediate for constructing more complex molecules, particularly through transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The bromine atom serves as an excellent leaving group for Suzuki-Miyaura cross-coupling reactions, enabling the formation of a new carbon-carbon bond with an organoboron reagent. This is a foundational method for creating biaryl structures, which are common motifs in pharmaceutical inhibitors.[2]

Buchwald-Hartwig Amination

This building block can also be used in Buchwald-Hartwig amination reactions to form carbon-nitrogen bonds, introducing amine functionalities that are crucial for modulating the pharmacological properties of drug candidates.

Other Cross-Coupling Reactions

The reactivity of the aryl bromide allows for its participation in a host of other valuable transformations, including Stille, Heck, and Sonogashira couplings, providing access to a diverse range of substituted aromatic compounds.[2] The presence of the fluorine and methoxy groups can influence the electronic properties of the final molecule, potentially enhancing metabolic stability or binding affinity to biological targets.[3]

Safety and Handling

As with any halogenated aromatic compound, 1-Bromo-3,5-dimethoxy-4-fluorobenzene should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

While a specific, detailed Safety Data Sheet (SDS) for this exact compound is not widely published, general safety protocols for aryl bromides should be strictly followed.

Conclusion

1-Bromo-3,5-dimethoxy-4-fluorobenzene is a strategically designed chemical intermediate that offers significant advantages for the synthesis of complex, polysubstituted aromatic compounds. Its defined points of reactivity, coupled with the modulating effects of its fluoro and dimethoxy substituents, make it a valuable tool for researchers in drug discovery and materials science. Understanding its properties, logical synthesis, and reactivity profile enables chemists to leverage this building block to its full potential, accelerating the development of novel and impactful molecules.

References

-

Ningbo Inno Pharmchem Co., Ltd. 5-Bromo-2-fluoro-1,3-dimethylbenzene: A Comprehensive Overview.[Link]

-

MySkinRecipes. 1-Bromo-3,5-dimethoxy-4-fluorobenzene.[Link]

-

SciELO. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes.[Link]

- Google Patents.Process for preparing 1-bromo-3,5-difluorobenzene.

-

Ningbo Inno Pharmchem Co., Ltd. Unlocking Molecular Complexity: The Power of 1-Bromo-3,5-dimethoxybenzene in Drug Discovery.[Link]

-

PubChem. 1-Bromo-3,5-dimethoxybenzene.[Link]

-

Ningbo Inno Pharmchem Co., Ltd. 1-Bromo-3,5-Dimethoxybenzene: Properties, Applications, and Synthesis.[Link]

- Google Patents.Method for producing 1-bromo-3-fluorobenzene.

-

SpectraBase. 1-Bromo-3,5-dimethoxy-benzene.[Link]

-

Sciforum. Ti-catalyzed homo- and cross-cyclomagnesiation in the synthesis of 1Z,5Z-dienes containing a biologically active 3,4-dimethoxyphenyl fragment in their structure.[Link]

- Google Patents.Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.

-

American Chemical Society. Electrophilic Reagents for the Direct Incorporation of Uncommon SCF2CF2H and SCF2CF3 Motifs.[Link]

Sources

The Strategic Reactivity of 1-Bromo-3,5-dimethoxy-4-fluorobenzene: A Technical Guide for Synthetic Chemists

Abstract

This technical guide provides an in-depth analysis of the reactivity of 1-Bromo-3,5-dimethoxy-4-fluorobenzene, a versatile polysubstituted aromatic building block. The unique interplay of its substituents—two electron-donating methoxy groups, an inductively withdrawing fluorine atom, and a reactive bromine atom—creates a nuanced reactivity profile. This document explores the key transformations of this compound, including metal-halogen exchange, cross-coupling reactions, and nucleophilic aromatic substitution, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: A Molecule of Tuned Reactivity

1-Bromo-3,5-dimethoxy-4-fluorobenzene is a strategically designed aromatic compound that has found significant utility in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its structure is a testament to the power of substituent effects in modulating the reactivity of an aromatic ring. The two methoxy groups at the 3- and 5-positions are strong electron-donating groups, activating the ring towards certain reactions. In contrast, the fluorine atom at the 4-position is strongly electronegative, exerting an inductive electron-withdrawing effect. The bromine atom at the 1-position serves as a versatile handle for a variety of chemical transformations. This guide will dissect the reactivity of this molecule, providing a comprehensive understanding of how to leverage its unique properties in synthetic endeavors.

Core Reactivity Profile

The reactivity of 1-Bromo-3,5-dimethoxy-4-fluorobenzene is primarily dictated by the C-Br bond, which is the most labile site for many transformations. The presence of the other substituents, however, plays a crucial role in modulating the reaction pathways and outcomes.

Metal-Halogen Exchange: A Gateway to Functionalization

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species, which can then be reacted with a wide range of electrophiles.[1] For 1-Bromo-3,5-dimethoxy-4-fluorobenzene, the bromine atom is selectively exchanged over the more inert fluorine atom.

The presence of the two methoxy groups ortho and para to the bromine atom can influence the rate and regioselectivity of lithiation. Alkoxy groups are known to accelerate the rate of lithium-halogen exchange.[1]

Diagram: Metal-Halogen Exchange Workflow

Caption: Workflow for the functionalization of 1-Bromo-3,5-dimethoxy-4-fluorobenzene via metal-halogen exchange.

Experimental Protocol: General Procedure for Lithiation and Quenching

A robust and frequently utilized method for the lithiation of aryl bromides involves the use of n-butyllithium in an ethereal solvent at low temperatures.

-

Step 1: Reaction Setup

-

To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 1-Bromo-3,5-dimethoxy-4-fluorobenzene (1.0 equiv) and dissolve in anhydrous tetrahydrofuran (THF) or diethyl ether.

-

-

Step 2: Cooling

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

-

Step 3: Lithiation

-

Slowly add a solution of n-butyllithium (1.1 equiv) in hexanes dropwise via syringe, maintaining the internal temperature below -70 °C.

-

-

Step 4: Stirring

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete metal-halogen exchange.

-

-

Step 5: Electrophilic Quench

-

Add the desired electrophile (1.2 equiv) dropwise to the freshly prepared aryllithium solution at -78 °C.

-

-

Step 6: Workup

-

Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

-

Step 7: Purification

-

Purify the crude product by column chromatography on silica gel.

-

This protocol provides a general framework. The choice of solvent, temperature, and reaction time may need to be optimized for specific electrophiles.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[2] 1-Bromo-3,5-dimethoxy-4-fluorobenzene is an excellent substrate for these transformations, with the C-Br bond being the site of oxidative addition to the palladium(0) catalyst.

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds by reacting an aryl halide with an organoboron species.[3] The electron-rich nature of the 1-Bromo-3,5-dimethoxy-4-fluorobenzene ring, due to the methoxy groups, can facilitate the oxidative addition step.[4]

Diagram: Suzuki-Miyaura Coupling Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 1-Bromo-3,5-dimethoxy-4-fluorobenzene

The following is a general procedure for the Suzuki-Miyaura coupling of 1-Bromo-3,5-dimethoxy-4-fluorobenzene with a generic arylboronic acid.

-

Step 1: Reactant Preparation

-

In a microwave vial or Schlenk tube, combine 1-Bromo-3,5-dimethoxy-4-fluorobenzene (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as potassium carbonate (2.0 equiv).

-

-

Step 2: Solvent Addition

-

Add a degassed mixture of a solvent such as 1,4-dioxane and water (e.g., 4:1 v/v).

-

-

Step 3: Reaction

-

Seal the vessel and heat the mixture with stirring at a temperature ranging from 80 to 120 °C until the starting material is consumed (as monitored by TLC or GC-MS).

-

-

Step 4: Workup

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

-

Step 5: Purification

-

Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.

-

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | >90 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 90 | >95 |

| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 2-MeTHF/H₂O | 80 | >85 |

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[2] This reaction is a powerful tool for the construction of arylamines, which are prevalent in pharmaceuticals.[5][6]

Experimental Protocol: Buchwald-Hartwig Amination with 1-Bromo-3,5-dimethoxy-4-fluorobenzene

This protocol outlines a general procedure for the amination of 1-Bromo-3,5-dimethoxy-4-fluorobenzene.

-

Step 1: Catalyst and Reagent Loading

-

To an oven-dried Schlenk tube, add a palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv).

-

-

Step 2: Substrate Addition

-

Add 1-Bromo-3,5-dimethoxy-4-fluorobenzene (1.0 equiv) and the amine (1.2 equiv).

-

-

Step 3: Solvent and Reaction

-

Add anhydrous toluene or THF, seal the tube, and heat the mixture with stirring at 80-110 °C until complete conversion of the starting material.

-

-

Step 4: Workup and Purification

-

After cooling, filter the reaction mixture through a pad of Celite, rinse with ethyl acetate, and concentrate the filtrate.

-

Purify the crude product by column chromatography.

-

The choice of ligand and base is critical for the success of the Buchwald-Hartwig amination and often requires screening to identify the optimal conditions for a given substrate combination.[7]

Nucleophilic Aromatic Substitution (SNA r): A Competing Pathway

While the C-Br bond is generally more reactive in palladium-catalyzed reactions, the C-F bond can be susceptible to nucleophilic aromatic substitution (SNAr), especially with strong nucleophiles and under forcing conditions. The methoxy groups, being ortho and para to the fluorine, are electron-donating and would typically disfavor SNAr at the C-F position. However, the overall electronic nature of the ring and the reaction conditions play a crucial role.

In general, for SNAr reactions on polyhalogenated benzenes, the reactivity of the halogens follows the order F > Cl > Br > I, which is the opposite of their leaving group ability in SN1 and SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine.

For 1-Bromo-3,5-dimethoxy-4-fluorobenzene, a careful consideration of the reaction conditions is necessary to achieve selective substitution. With soft nucleophiles and under milder conditions, substitution at the bromine via other mechanisms is more likely. With hard, strong nucleophiles and higher temperatures, SNAr at the fluorine position becomes a possibility.

Synthetic Applications and Strategic Considerations

The multifaceted reactivity of 1-Bromo-3,5-dimethoxy-4-fluorobenzene makes it a valuable intermediate in multistep syntheses. The ability to selectively functionalize the C-Br bond via metal-halogen exchange or cross-coupling reactions allows for the introduction of a wide array of substituents. The remaining fluorine and methoxy groups can then be used to further tune the properties of the final molecule or to direct subsequent reactions.

When designing a synthetic route involving this compound, the following points should be considered:

-

Chemoselectivity: In palladium-catalyzed reactions, the C-Br bond will be the primary site of reaction. In metal-halogen exchange with organolithium reagents, the bromine will also be selectively exchanged.

-

Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivities in cross-coupling reactions. For SNAr, the nature of the nucleophile and the reaction temperature will determine the outcome.

-

Steric Hindrance: The two methoxy groups flanking the fluorine atom may provide some steric hindrance, which could influence the approach of nucleophiles or the geometry of transition states in catalytic cycles.

Conclusion

1-Bromo-3,5-dimethoxy-4-fluorobenzene is a highly functionalized and synthetically versatile building block. Its reactivity is a delicate balance of the electronic and steric effects of its substituents. A thorough understanding of these effects allows for the strategic and selective functionalization of this molecule, providing access to a wide range of complex and valuable compounds. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors.

References

-

Buchwald-Hartwig Amination. (2023, June 30). In Chemistry LibreTexts. Retrieved from [Link]

-

Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). Journal of the Iranian Chemical Society. [Link]

- Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-bromo-4-(trichloromethyl)benzene. (n.d.). Benchchem.

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

- Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. (n.d.).

-

Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

- Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.).

-

Metal–halogen exchange. (n.d.). In Wikipedia. Retrieved from [Link]

- nucleophilic aromatic substitution: Topics by Science.gov. (n.d.). Science.gov.

- Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC.

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

Sources

- 1. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-Bromo-3,5-dimethoxy-4-fluorobenzene as a Starting Material

This guide provides an in-depth technical overview of 1-Bromo-3,5-dimethoxy-4-fluorobenzene, a versatile starting material crucial for advanced organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this document explores the compound's properties, strategic applications, and detailed experimental protocols, emphasizing the rationale behind its effective use in constructing complex molecules.

Introduction: The Strategic Value of a Polysubstituted Aryl Halide

1-Bromo-3,5-dimethoxy-4-fluorobenzene is a polysubstituted aromatic compound whose value lies in its unique arrangement of functional groups. The presence of a bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, while the electron-donating methoxy groups and the electron-withdrawing fluorine atom modulate the electronic properties of the benzene ring. This specific substitution pattern makes it an excellent and highly reactive substrate for building complex molecular architectures, particularly in the synthesis of pharmaceutical intermediates and agrochemicals.[1]

The strategic placement of the fluorine atom is particularly noteworthy. Incorporating fluorine into drug candidates can significantly enhance metabolic stability, improve bioavailability by increasing lipophilicity, and fine-tune receptor binding affinity.[2] Therefore, using 1-Bromo-3,5-dimethoxy-4-fluorobenzene as a foundational building block allows for the direct introduction of a fluorinated phenyl moiety, a common and desirable motif in modern medicinal chemistry.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible synthesis. The key properties of 1-Bromo-3,5-dimethoxy-4-fluorobenzene are summarized below, providing a baseline for quality control and reaction monitoring.

| Property | Value | Source |

| CAS Number | 204654-94-4 | [3][4] |

| Molecular Formula | C₈H₈BrFO₂ | [3] |

| Molecular Weight | 235.05 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [5] |

| Purity | ≥98% | [3] |

| Storage | Room temperature, away from light, under inert gas | [1] |

Note: Physical properties such as melting and boiling points are not consistently reported across public sources and should be determined empirically for each batch.

Core Applications in Cross-Coupling Reactions

The primary utility of 1-Bromo-3,5-dimethoxy-4-fluorobenzene is as a substrate in transition-metal-catalyzed cross-coupling reactions.[1] The carbon-bromine bond serves as an efficient oxidative addition site for palladium(0) catalysts, initiating catalytic cycles that form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high precision.[6]

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron compound.[7][8] 1-Bromo-3,5-dimethoxy-4-fluorobenzene is an excellent substrate for this reaction, coupling with a wide range of arylboronic acids or esters to produce complex biaryl structures.[9]

Mechanistic Consideration: The reaction proceeds through a well-established catalytic cycle involving three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the starting material.

-

Transmetalation: The organic moiety from the activated boronic acid (or ester) is transferred to the palladium center.[8]

-

Reductive Elimination: The two organic partners are expelled from the palladium coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]

Buchwald-Hartwig Amination: Constructing Aryl Amines

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling aryl halides with amines.[10][11] This reaction has transformed the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals. 1-Bromo-3,5-dimethoxy-4-fluorobenzene can be effectively coupled with a diverse range of primary and secondary amines, providing access to highly functionalized aniline scaffolds.[1]

Experimental Insight: The choice of ligand for the palladium catalyst is critical for success in Buchwald-Hartwig aminations.[12] Sterically hindered and electron-rich phosphine ligands (e.g., XantPhos, SPhos) are often required to facilitate both the oxidative addition and the final reductive elimination steps, especially with electron-rich aryl halides. The base (e.g., NaOt-Bu, Cs₂CO₃) is also a crucial parameter, as it must be strong enough to deprotonate the amine without causing unwanted side reactions.[12]

Detailed Experimental Protocol: A Case Study in Suzuki Coupling

This protocol provides a representative, self-validating procedure for the Suzuki-Miyaura coupling of 1-Bromo-3,5-dimethoxy-4-fluorobenzene with 4-methoxyphenylboronic acid.